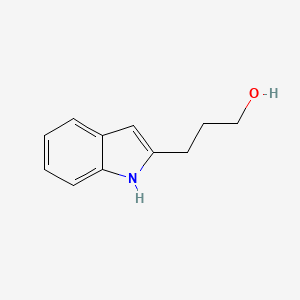

3-(1H-Indol-2-YL)propan-1-OL

説明

3-(1H-Indol-2-YL)propan-1-OL is an indole derivative featuring a propan-1-ol chain substituted at the 2-position of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in natural products and bioactive molecules. The hydroxyl group and indole moiety confer unique physicochemical properties, influencing solubility, hydrogen bonding, and interactions with biological targets .

特性

分子式 |

C11H13NO |

|---|---|

分子量 |

175.23 g/mol |

IUPAC名 |

3-(1H-indol-2-yl)propan-1-ol |

InChI |

InChI=1S/C11H13NO/c13-7-3-5-10-8-9-4-1-2-6-11(9)12-10/h1-2,4,6,8,12-13H,3,5,7H2 |

InChIキー |

DEEDFKRYGMJPCW-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=C(N2)CCCO |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Positional Isomers: 2-YL vs. 3-YL Substitution

The position of the propanol chain on the indole ring significantly alters molecular properties:

- 3-(1H-Indol-3-yl)propan-1-ol (CAS 3569-21-9): This isomer, with the propanol chain at the 3-position, exhibits distinct NMR spectral shifts compared to the 2-yl analog. For example, 3-substituted indoles typically show downfield shifts for H-2 protons (e.g., ~7.95 ppm in CD3OD) due to electron-withdrawing effects, whereas 2-substituted analogs may display upfield shifts due to altered resonance .

Table 1: Key Differences Between Positional Isomers

Functional Group Variations

1-(1H-Indol-3-yloxy)propan-2-ol (CAS 3364-35-0)

This compound features an ether linkage between the indole and propanol moieties. Key differences include:

- Reactivity : The ether group increases stability against hydrolysis compared to direct C–C bonds in 3-(1H-Indol-2-YL)propan-1-OL.

- Biological Activity : Ether-linked indoles often exhibit enhanced bioavailability due to improved lipophilicity .

1-(2,3-Dimethyl-1H-indol-1-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol (CAS 436099-61-5)

This analog incorporates a dimethylindole and furan-methylamino group, leading to:

- Increased Molecular Weight (388.42 g/mol) : Enhances binding affinity in receptor-ligand interactions.

- Complexity in Synthesis: Multi-step routes involving protective groups (e.g., tosyl, TBS) are required, contrasting with simpler propanol-indole derivatives .

Spectral and Analytical Data

Mass spectrometry (MS) and NMR are critical for differentiation:

- MS Fragmentation : 3-(1H-Indol-3-yl)propan-1-ol (MW 175.23) shows a base peak at m/z 130 (indole fragment), whereas ether-linked analogs exhibit distinct fragmentation patterns (e.g., loss of –OH or –O– groups) .

- 13C-NMR : The 2-yl substitution in 3-(1H-Indol-2-YL)propan-1-OL would result in unique carbon chemical shifts for C-2 (~125–130 ppm) compared to C-3 in 3-yl analogs (~120–125 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。